

Application Note: Synthesis Protocol for 4-(3-Oxomorpholino)benzoic Acid

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Compound of Interest

Compound Name: 4-(3-Oxomorpholino)benzoic acid

CAS No.: 720720-60-5

Cat. No.: B1602910

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Introduction & Retrosynthetic Analysis

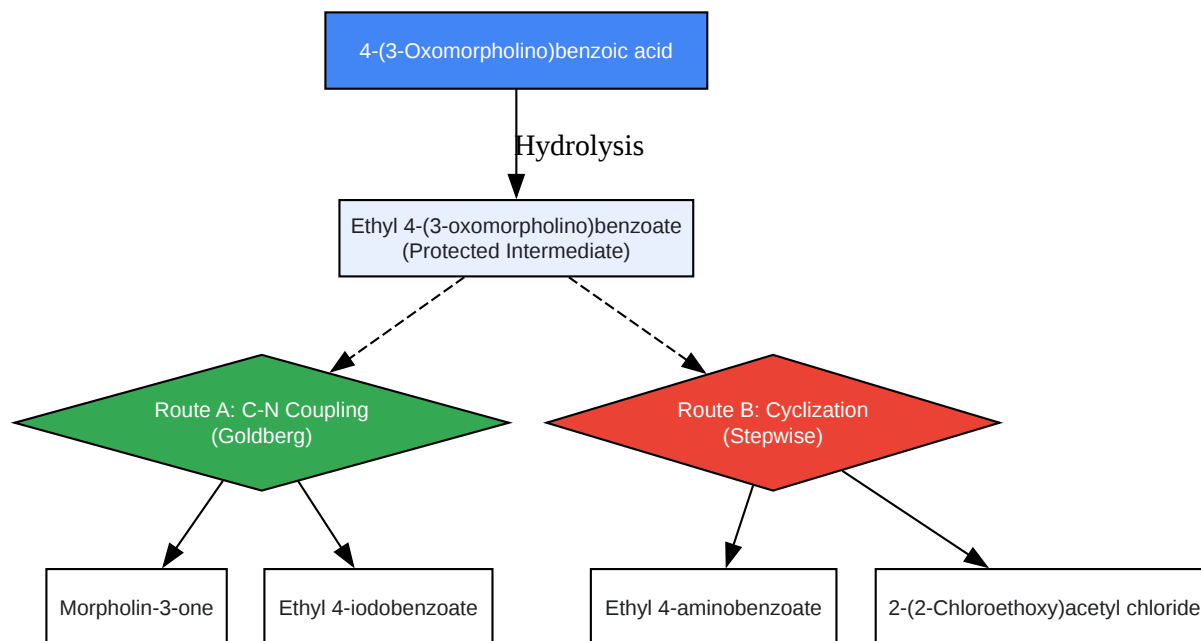
4-(3-Oxomorpholino)benzoic acid is a critical structural motif in medicinal chemistry, serving as a carboxylic acid-functionalized analog of the key intermediate used in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban). Its synthesis presents a classic challenge in organic chemistry: the construction of an

-aryl lactam moiety.

This guide outlines two distinct protocols for synthesizing this target. The choice of method depends on the available starting materials and scale requirements:

- **Method A (Catalytic C-N Coupling):** A modern, convergent approach using Copper-catalyzed Ullmann-Goldberg chemistry. Best for medicinal chemistry libraries and rapid analog generation.
- **Method B (Stepwise Cyclization):** A robust, linear approach involving acylation and intramolecular alkylation. Best for cost-effective, large-scale manufacturing where heavy metal contamination must be minimized.

Retrosynthetic Strategy (Graphviz)



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Figure 1: Retrosynthetic analysis showing the convergent C-N coupling route (A) and the linear cyclization route (B).

Method A: Copper-Catalyzed Goldberg Coupling

Rationale: Direct N-arylation of lactams is difficult due to the poor nucleophilicity of the amide nitrogen. Traditional Ullmann conditions require harsh temperatures (>200°C). This protocol utilizes a diamine ligand to facilitate the reaction at moderate temperatures with high yields.

Reaction Scheme

Step 1: Ethyl 4-iodobenzoate + Morpholin-3-one

Ethyl 4-(3-oxomorpholino)benzoate Step 2: Ethyl 4-(3-oxomorpholino)benzoate

4-(3-Oxomorpholino)benzoic acid

Reagents & Stoichiometry

Reagent	MW (g/mol)	Equiv.[1][2]	Role
Ethyl 4-iodobenzoate	276.07	1.0	Electrophile
Morpholin-3-one	101.10	1.2	Nucleophile
Copper(I) Iodide (CuI)	190.45	0.10	Catalyst
DMEDA	88.15	0.20	Ligand
K ₃ PO ₄ (anhydrous)	212.27	2.0	Base
1,4-Dioxane	-	-	Solvent (0.5 M)

Note: DMEDA =

-Dimethylethylenediamine or trans-

-dimethyl-1,2-cyclohexanediamine.

Detailed Protocol

Step 1: C-N Coupling

- Inert Setup: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under argon flow.
- Charging: Add CuI (10 mol%), Morpholin-3-one (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).
- Substrate Addition: Add Ethyl 4-iodobenzoate (1.0 equiv). If the ester is liquid, add it after the solvent.
- Solvent & Ligand: Evacuate and backfill with argon (3 cycles). Add anhydrous 1,4-dioxane via syringe, followed by the DMEDA ligand (20 mol%).
 - Critical Check: The solution should turn blue-green or blue-purple depending on the specific ligand-copper complex formation.

- Reaction: Seal the vessel and heat to 110°C for 12–24 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[3][4]
- Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
- Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM) yields the Ethyl 4-(3-oxomorpholino)benzoate intermediate.

Step 2: Hydrolysis[4]

- Dissolve the intermediate ester in THF/Water (3:1).
- Add LiOH·H₂O (2.0 equiv). Stir at room temperature for 4 hours.
- Acidify to pH 2-3 with 1M HCl. The product, **4-(3-Oxomorpholino)benzoic acid**, typically precipitates as a white solid. Filter, wash with water, and dry.[4]

Method B: Stepwise Cyclization (Scale-Up Route)

Rationale: This route avoids heavy metals and uses cheaper starting materials. It mimics the industrial synthesis of Rivaroxaban intermediates, adapted here for the benzoic acid scaffold.

Reaction Scheme

Step 1: Ethyl 4-aminobenzoate + 2-(2-Chloroethoxy)acetyl chloride

Amide Intermediate Step 2: Amide Intermediate

Morpholinone Ring Closure Step 3: Hydrolysis to Acid

Reagents & Stoichiometry

Reagent	Equiv.	Role
Ethyl 4-aminobenzoate	1.0	Substrate
2-(2-Chloroethoxy)acetyl chloride	1.1	Acylation Agent
Triethylamine (Et ₃ N)	1.2	Base (Step 1)
Potassium tert-butoxide (KOtBu)	1.5	Base (Step 2)
THF / Toluene	-	Solvents

Detailed Protocol

Step 1: Acylation

- Dissolve Ethyl 4-aminobenzoate (Benzocaine) in dry THF (or Toluene for larger scale) at 0°C.
- Add Et₃N (1.2 equiv).
- Dropwise add 2-(2-chloroethoxy)acetyl chloride (1.1 equiv) while maintaining temperature <10°C.
- Warm to room temperature and stir for 2 hours.
- Quench: Add water. Extract with EtOAc.^{[1][4]} The intermediate, Ethyl 4-(2-(2-chloroethoxy)acetamido)benzoate (CAS 820232-32-4 analog), can often be carried forward without chromatography after drying and concentration.

Step 2: Cyclization

- Dissolve the crude amide from Step 1 in anhydrous THF.
- Cool to 0°C. Add KOtBu (1.5 equiv) portion-wise.
 - Mechanism:^[5] The base deprotonates the amide nitrogen, which then performs an intramolecular S_N2 attack on the alkyl chloride, closing the ring.

- Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.
- Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][4]
- Purification: Recrystallize from Ethanol/Heptane to obtain pure Ethyl 4-(3-oxomorpholino)benzoate.

Step 3: Hydrolysis

Follow the same hydrolysis protocol as described in Method A.

Quality Control & Analytics

Expected Analytical Data

- Appearance: White to off-white powder.
- ¹H NMR (DMSO-d₆, 400 MHz):
 - 12.8 (s, 1H, COOH)
 - 7.95 (d, 2H, Ar-H ortho to COOH)
 - 7.55 (d, 2H, Ar-H ortho to N)
 - 4.20 (s, 2H, N-CH₂-CO, lactam)
 - 3.98 (t, 2H, O-CH₂)
 - 3.75 (t, 2H, N-CH₂)
- MS (ESI): Calculated for C₁₁H₁₁NO₄
; Found 222.1.

Troubleshooting Table

Observation	Probable Cause	Corrective Action
Method A: Low Yield	Oxygen poisoning of Cu catalyst	Ensure rigorous degassing; use a glovebox if possible.
Method A: Blue/Green Precipitate	Catalyst oxidation	Re-run with fresh CuI and anhydrous solvent.
Method B: Incomplete Cyclization	Base too weak or wet solvent	Use fresh KOtBu or NaH; ensure THF is dry (<50 ppm water).
Impurity: Hydrolyzed Chloride	Moisture in Step 1 (Method B)	Ensure acid chloride is free of HCl; use dry glassware.

References

- Goldberg Reaction Conditions: Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. (2001).[4] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. *Journal of the American Chemical Society*, 123(31), 7727–7729. [Link](#)
- Rivaroxaban Intermediate Synthesis (Cyclization Route): Roehrig, S., Straub, A., Pohlmann, J., Lampe, T., Pernerstorfer, J., Schlemmer, K. H., ... & Perzborn, E. (2005).[4] Discovery of the novel antithrombotic agent 5-chloro-N-((5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. *Journal of Medicinal Chemistry*, 48(19), 5900-5908. [Link](#)
- Process Chemistry (Amide Cyclization): Wehlan, H. et al. (2012). Scalable Synthesis of Rivaroxaban. *Organic Process Research & Development*.
- Intermediate Verification: CAS 820232-32-4 (Benzoic acid, 4-[[2-chloroethoxy)acetyl]amino]-, ethyl ester) is the established precursor for the cyclization route.

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